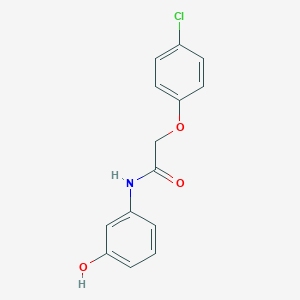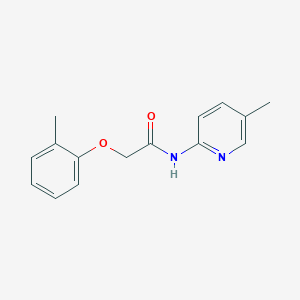
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is structurally similar to other opioids, such as fentanyl, but it has a unique chemical structure that makes it a potent and selective agonist of the mu-opioid receptor.
作用機序
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide acts as a selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a series of intracellular signaling pathways that lead to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and dependence, as well as adverse effects such as nausea, vomiting, and constipation.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has limitations, such as its potential for abuse and dependence, which must be carefully controlled in experimental settings.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide, including its potential therapeutic applications in pain management and addiction treatment. Further studies are needed to understand the molecular mechanisms of its action and to develop safer and more effective opioid analgesics. Additionally, research on the abuse liability and addiction potential of 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide is needed to inform public health policies and interventions.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide involves the reaction of 4-chlorophenol with 3-hydroxybenzaldehyde in the presence of sodium hydroxide to form 4-chloro-3-hydroxybenzaldehyde. This intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of sodium hydride to form 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide has been used in scientific research to study the mu-opioid receptor and its role in pain modulation. It has also been used to investigate the pharmacological properties of opioids and their potential therapeutic applications.
特性
製品名 |
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide |
|---|---|
分子式 |
C14H12ClNO3 |
分子量 |
277.7 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H12ClNO3/c15-10-4-6-13(7-5-10)19-9-14(18)16-11-2-1-3-12(17)8-11/h1-8,17H,9H2,(H,16,18) |
InChIキー |
DRFZHUDPKLMULM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)








